molecular formula C18H29N B6344222 (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine CAS No. 1025515-19-8

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine

Cat. No.: B6344222
CAS No.: 1025515-19-8
M. Wt: 259.4 g/mol
InChI Key: JKUVYVFFZYTXQW-NBVRZTHBSA-N
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Description

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is an organic compound that belongs to the class of amines This compound features a butan-2-yl group attached to a heptyl chain with a phenylmethylidene substituent

Scientific Research Applications

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine can be achieved through several synthetic routes. One common method involves the condensation of butan-2-amine with a heptyl aldehyde derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(2E)-2-(phenylmethylidene)hexyl]amine
  • (Butan-2-yl)[(2E)-2-(phenylmethylidene)octyl]amine
  • (Butan-2-yl)[(2E)-2-(phenylmethylidene)nonyl]amine

Uniqueness

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. These features may result in different reactivity, solubility, and interaction profiles compared to similar compounds.

Properties

IUPAC Name

(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUVYVFFZYTXQW-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CNC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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